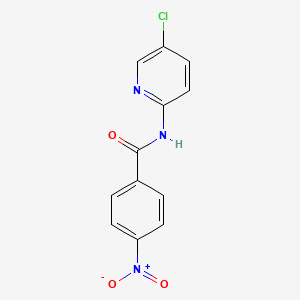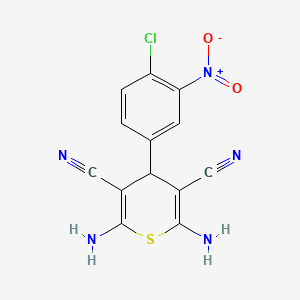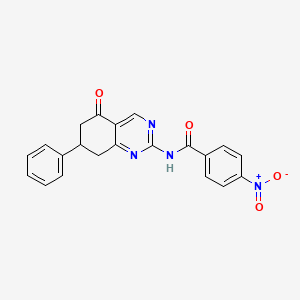
Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 5-chloro-2-pyridinyl and a 4-nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Types of Reactions:
Oxidation: Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its action can include the modulation of oxidative stress responses or inflammatory pathways.
Comparison with Similar Compounds
Benzamide, N-(5-chloro-2-pyridinyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
Benzamide, N-(5-chloro-2-pyridinyl)-4-amino-: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Benzamide, N-(5-chloro-2-pyridinyl)-4-methoxy-: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- is unique due to the presence of both the chloro-substituted pyridine ring and the nitro group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
36845-13-3 |
|---|---|
Molecular Formula |
C12H8ClN3O3 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-9-3-6-11(14-7-9)15-12(17)8-1-4-10(5-2-8)16(18)19/h1-7H,(H,14,15,17) |
InChI Key |
MZJHBCRXWKBZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11564251.png)
![7-(2-Cyclohexyl-ethyl)-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11564256.png)
![(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11564257.png)
![2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11564260.png)
![butyl 4-{[(E)-(2-hydroxy-3-iodo-5-methylphenyl)methylidene]amino}benzoate](/img/structure/B11564261.png)

![methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564267.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11564273.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11564275.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11564278.png)
![4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol](/img/structure/B11564282.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-cyanophenyl)methylidene]propanehydrazide](/img/structure/B11564284.png)

![N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11564291.png)
